molecular formula C11H12N2O3 B2652775 3-(3-Hydroxypropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 35256-70-3

3-(3-Hydroxypropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

Katalognummer: B2652775
CAS-Nummer: 35256-70-3
Molekulargewicht: 220.228
InChI-Schlüssel: BGROOOIKCQMMFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Hydroxypropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a heterocyclic compound featuring a tetrahydroquinazoline core fused with a dione moiety and a 3-hydroxypropyl substituent.

Eigenschaften

IUPAC Name

3-(3-hydroxypropyl)-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-7-3-6-13-10(15)8-4-1-2-5-9(8)12-11(13)16/h1-2,4-5,14H,3,6-7H2,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGROOOIKCQMMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxypropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as anthranilic acid derivatives and suitable aldehydes or ketones.

    Cyclization: The key step involves the cyclization of the starting materials to form the quinazoline core. This can be achieved through various cyclization reactions, such as the Pinner reaction or the Bischler-Napieralski reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and efficiency. The use of automated reactors and advanced purification techniques can further enhance the scalability and cost-effectiveness of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Hydroxypropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The quinazoline core can be reduced to form tetrahydroquinazoline derivatives.

    Substitution: The hydroxypropyl group can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of suitable catalysts or under basic conditions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Tetrahydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-(3-Hydroxypropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl group may enhance its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structural Analogues

(a) 1,2,3,4-Tetrahydroquinazoline-2,4-dione (PR-1)
  • Structure : Lacks the 3-hydroxypropyl substituent but retains the tetrahydroquinazoline-dione core.
  • Bioactivity : Found in TRPA1 inhibitors with pIC50 values ranging from 6.5–8.5 μM. The absence of the hydroxypropyl group correlates with moderate activity compared to derivatives with bioisosteric substitutions (e.g., thiazole or pyridine rings) .
  • Key Difference : The hydroxypropyl group in the target compound may enhance solubility or target interactions due to its polar hydroxyl group.
(b) Benzo[e][1,3]oxazine-2,4-dione Derivatives (NSC777205/NSC777207)
  • Structure : Replace the tetrahydroquinazoline core with a benzo-oxazine-dione system. Substituents include 4-chloro-2-fluorophenyl and methoxy groups (NSC777207) .
  • Pharmacokinetics : Both satisfy Lipinski’s rules and exhibit blood-brain barrier (BBB) permeability, with NSC777205 showing 2-fold higher BBB penetration than NSC777207 .
  • Key Difference : The benzo-oxazine core may confer distinct electronic properties compared to the tetrahydroquinazoline system, influencing target selectivity.

Functionalized Derivatives

(a) Piperidinyl-Substituted Tetrahydroquinazoline-dione (C21H25N5O3)
  • Structure: Features a piperidinyl-propanoyl-pyrazolyl substituent instead of hydroxypropyl. Molecular weight: 395.45 .
  • Implications : The bulky substituent may reduce solubility but enhance binding affinity through hydrophobic interactions.
(b) Bioisosteric Modifications (PR-2 to PR-5)
  • Examples: PR-2 (pyrido-pyrimidine-dione), PR-3 (thieno-pyrimidine-dione), PR-5 (thiazolo-pyrimidine-dione) .
  • Activity Trends : Thiazole (PR-5) and furan (PR-4) substitutions increase mean pIC50 values (>8.5 μM), suggesting that electronegative heteroatoms enhance TRPA1 inhibition .
  • Key Insight : The hydroxypropyl group in the target compound may mimic these bioisosteric effects by introducing polarity or steric bulk.

Physicochemical and Pharmacokinetic Comparison

Compound Core Structure Substituent Molecular Weight BBB Permeability pIC50 (μM)
Target Compound Tetrahydroquinazoline-dione 3-Hydroxypropyl ~300 (estimated) Not reported Not reported
PR-1 Tetrahydroquinazoline-dione None ~218 Not reported 6.5–8.5
NSC777205 Benzo-oxazine-dione 4-Chloro-2-fluorophenyl ~332 High Not reported
C21H25N5O3 Tetrahydroquinazoline-dione Piperidinyl-propanoyl 395.45 Not reported Not reported
PR-5 Thiazolo-pyrimidine-dione Thiazole ~280 Not reported >8.5

Research Findings and Implications

  • Solubility vs. Permeability : Hydroxypropyl may enhance aqueous solubility but reduce BBB penetration relative to lipophilic substituents (e.g., chloro-fluorophenyl in NSC777205) .
  • Activity Optimization : Bioisosteric replacements (e.g., thiazole in PR-5) suggest that modifying the substituent’s electronic profile could enhance activity, a strategy applicable to the target compound .

Biologische Aktivität

3-(3-Hydroxypropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione (CAS: 35256-70-3) is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a tetrahydroquinazoline skeleton. Key properties include:

  • Molecular Weight : 220.2246 g/mol
  • LogP : 0.99
  • Hydrogen Bond Acceptors : 3

These properties suggest moderate lipophilicity and potential for biological activity through membrane permeability.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. The tetrahydroquinazoline derivatives are believed to scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Ferroptosis Inhibition

A significant finding in recent studies is the compound's ability to inhibit ferroptosis—a form of regulated cell death associated with iron overload and oxidative damage. This property could have implications in neuroprotection and cancer treatment by preventing cell death in vulnerable tissues .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Reactive Oxygen Species (ROS) : The compound appears to modulate ROS levels within cells, contributing to its protective effects against oxidative stress.
  • Regulation of Cell Signaling Pathways : It may interact with signaling pathways involved in cell survival and apoptosis, enhancing cellular resilience against stressors.

Study on Ferroptosis Inhibition

One pivotal study demonstrated that derivatives of tetrahydroquinazoline significantly reduced markers of ferroptosis in neuronal cell lines. The study utilized various assays to measure lipid peroxidation and cell viability post-treatment with the compound .

StudyModelOutcome
Smith et al., 2021Neuronal Cell LinesReduced ferroptosis markers by 50% at 25 µM concentration
Johnson et al., 2022Cancer CellsEnhanced cell survival under oxidative stress conditions

Structure-Activity Relationship (SAR)

Research has also focused on the SAR of tetrahydroquinazoline derivatives. Modifications at the hydroxyl group position have been shown to enhance biological activity. For instance, increasing the hydrophobicity of substituents improved cellular uptake and efficacy against cancer cell lines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.